1-((5-Chloro-1H-indol-3-yl)-methyl)piperidin-4-amine
Overview
Description
1-((5-Chloro-1H-indol-3-yl)-methyl)piperidin-4-amine is a synthetic organic compound that features a piperidine ring substituted with a 5-chloroindole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((5-Chloro-1H-indol-3-yl)-methyl)piperidin-4-amine typically involves the following steps:
Formation of the Indole Derivative: The starting material, 5-chloroindole, is synthesized through a halogenation reaction of indole.
Alkylation: The 5-chloroindole is then alkylated using a suitable alkylating agent to introduce the piperidine moiety.
Amine Introduction:
Industrial Production Methods
Industrial production methods may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and pressure conditions.
Chemical Reactions Analysis
Types of Reactions
1-((5-Chloro-1H-indol-3-yl)-methyl)piperidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups.
Substitution: Halogen substitution reactions can occur at the indole ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents like N-bromosuccinimide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole oxides, while substitution reactions may introduce different halogens.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Potential therapeutic agent due to its structural similarity to bioactive compounds.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-((5-Chloro-1H-indol-3-yl)-methyl)piperidin-4-amine involves its interaction with specific molecular targets. These may include:
Receptors: Binding to neurotransmitter receptors.
Enzymes: Inhibition or activation of specific enzymes.
Pathways: Modulation of signaling pathways involved in cellular processes.
Comparison with Similar Compounds
Similar Compounds
1-((5-Bromo-1H-indol-3-yl)-methyl)piperidin-4-amine: Similar structure with a bromine atom instead of chlorine.
1-((5-Fluoro-1H-indol-3-yl)-methyl)piperidin-4-amine: Contains a fluorine atom.
1-((5-Methyl-1H-indol-3-yl)-methyl)piperidin-4-amine: Features a methyl group.
Uniqueness
1-((5-Chloro-1H-indol-3-yl)-methyl)piperidin-4-amine is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions with biological targets.
Properties
IUPAC Name |
1-[(5-chloro-1H-indol-3-yl)methyl]piperidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClN3/c15-11-1-2-14-13(7-11)10(8-17-14)9-18-5-3-12(16)4-6-18/h1-2,7-8,12,17H,3-6,9,16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTWLSIFGSDMPAE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)CC2=CNC3=C2C=C(C=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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